

Effective Mycobacterial Disinfection using Gigasept®: Application Notes and Protocols

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Compound of Interest

Compound Name: Gigasept

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for achieving effective mycobacterial disinfection using various formulations of the **Gigasept®** instrument disinfectant. The provided data and methodologies are based on manufacturer's recommendations and independent scientific studies, ensuring reliable and reproducible results for your research and development needs.

Quantitative Data Summary

The following tables summarize the manufacturer-recommended contact times and concentrations for achieving mycobactericidal efficacy with different **Gigasept®** products. These recommendations are based on rigorous testing according to European standards (EN 14348 and EN 14563).

Table 1: **Gigasept®** instru AF

Concentration	Contact Time	Testing Conditions
3%	15 minutes	According to EN 14348/EN 14563[1]
2%	30 minutes	According to EN 14348/EN 14563[1]
1.5%	60 minutes	According to EN 14348/EN 14563[1]
3%	5 minutes	In an ultrasonic bath[2]

Table 2: **Gigasept® FF (new)**

Concentration	Contact Time	Testing Conditions
7%	15 minutes	Mycobactericidal efficacy as per VAH, EN 14348, EN 14563 (clean conditions)[3]
5%	30 minutes	Mycobactericidal efficacy as per VAH, EN 14348, EN 14563 (clean conditions)[3]
3%	60 minutes	Mycobactericidal efficacy as per VAH, EN 14348, EN 14563 (clean conditions)[3]
5%	15 minutes	Tuberculocidal efficacy as per VAH, EN 14348, EN 14563 (dirty conditions)[4]

Table 3: **Gigasept® AF forte**

Concentration	Contact Time	Testing Conditions
5%	5 minutes	Mycobactericidal efficacy as per VAH, EN 14348, EN 14563 (dirty conditions)[5][6]
2%	15 minutes	Mycobactericidal efficacy as per VAH, EN 14348, EN 14563 (dirty conditions)[5][6]
0.75%	30 minutes	Mycobactericidal efficacy as per VAH, EN 14348, EN 14563 (dirty conditions)[5][6]
2%	5 minutes	In an ultrasonic bath (bactericidal, yeasticidal, mycobactericidal)[5][6]

Table 4: **Gigasept®** pearls

Concentration	Contact Time	Testing Conditions
2%	5 minutes	Mycobactericidal efficacy as per EN 14348, EN 14563[7]
1%	10 minutes	Mycobactericidal efficacy as per EN 14348, EN 14563[7]

Experimental Protocols

The mycobactericidal efficacy of **Gigasept®** products is typically evaluated using standardized methods to ensure comparability and reliability of the results. The two key European standards cited are EN 14348 (a quantitative suspension test) and EN 14563 (a quantitative carrier test). These tests are designed to simulate practical conditions of instrument disinfection.

EN 14348: Quantitative Suspension Test for Mycobactericidal Activity

This test evaluates the efficacy of a disinfectant in suspension.[8][9]

Objective: To determine the concentration of a disinfectant that achieves a specific level of reduction in the number of viable mycobacterial cells within a defined contact time.

Methodology:

- **Preparation of Test Suspension:** A suspension of the test mycobacterium (e.g., *Mycobacterium terrae*, *Mycobacterium avium*) is prepared in a suitable liquid medium.
- **Test Procedure:**
 - A specific volume of the disinfectant at the desired concentration is mixed with a suspension of the test mycobacteria.
 - An interfering substance (e.g., bovine albumin to simulate "clean" conditions, or a mixture of bovine albumin and sheep erythrocytes for "dirty" conditions) is added to the mixture to simulate the presence of organic soil.
 - The mixture is maintained at a controlled temperature (typically 20°C) for a predetermined contact time (e.g., 5, 15, 30, or 60 minutes).[10]
- **Neutralization:** After the contact time, the antimicrobial action of the disinfectant is immediately neutralized by adding a validated neutralizing agent. This is a critical step to prevent overestimation of the disinfectant's efficacy.
- **Enumeration of Survivors:** The number of surviving mycobacteria is determined by plating the neutralized mixture onto a suitable culture medium.
- **Incubation and Calculation:** The plates are incubated for an extended period (typically up to 21 days) to allow for the slow growth of mycobacteria.[9] The number of colony-forming units (CFU) is then counted.
- **Efficacy Requirement:** For a product to be considered mycobactericidal according to this standard, it must demonstrate a minimum of a 4-log reduction (a 99.99% reduction) in the number of viable mycobacterial cells.[9]

EN 14563: Quantitative Carrier Test for Mycobactericidal Activity

This test is designed to more closely simulate the practical application of disinfecting instruments by testing the disinfectant's efficacy on a contaminated surface (carrier).^{[1][11][12]}

Objective: To assess the mycobactericidal activity of a disinfectant on a contaminated, non-porous surface.

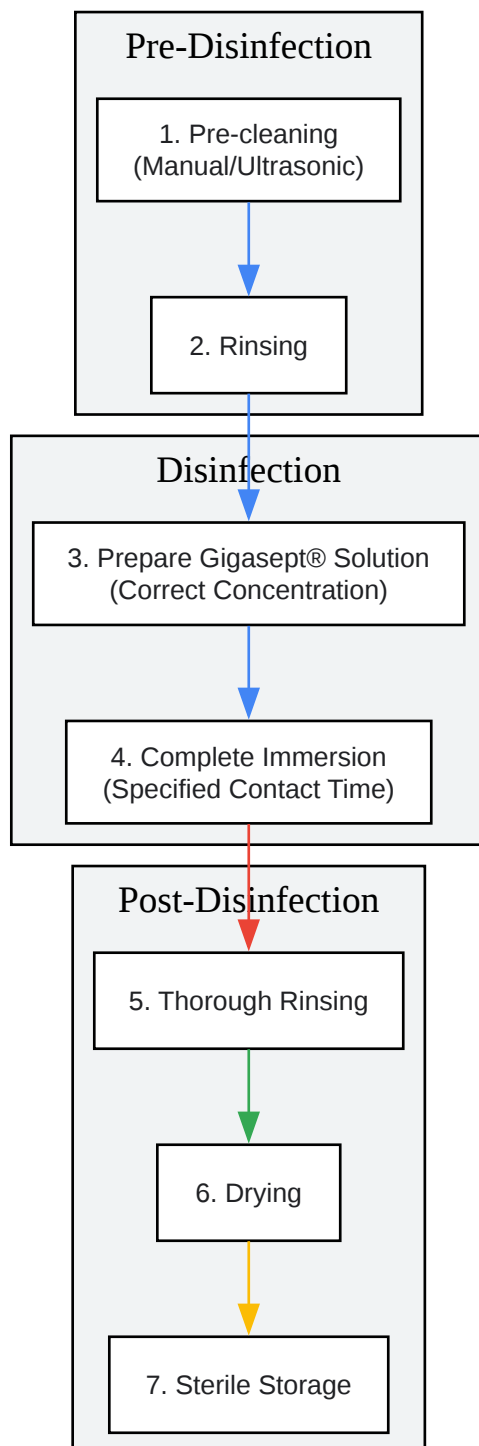
Methodology:

- **Carrier Preparation:** A standardized carrier, typically a glass slide, is used to represent the instrument surface.
- **Inoculation of Carrier:** A suspension of the test mycobacterium, mixed with an interfering substance to simulate clean or dirty conditions, is applied to the surface of the carrier and dried under controlled conditions.
- **Disinfection:** The inoculated and dried carrier is then immersed in the disinfectant solution at the specified concentration and temperature for the required contact time.
- **Neutralization and Recovery:** Following the contact time, the carrier is transferred to a validated neutralizing medium to stop the disinfectant's action. The surviving mycobacteria are then recovered from the carrier surface, often through mechanical action like shaking with glass beads.
- **Enumeration and Incubation:** The number of viable mycobacteria in the neutralizing medium is determined by plating and subsequent incubation for up to 21 days.
- **Efficacy Requirement:** Similar to EN 14348, a 4-log reduction in viable counts is required for a disinfectant to be classified as having mycobactericidal activity under this standard.^[1]

Visualized Workflows

General Workflow for Mycobacterial Disinfection of Instruments

The following diagram illustrates the essential steps for the manual disinfection of medical instruments to ensure mycobactericidal efficacy.

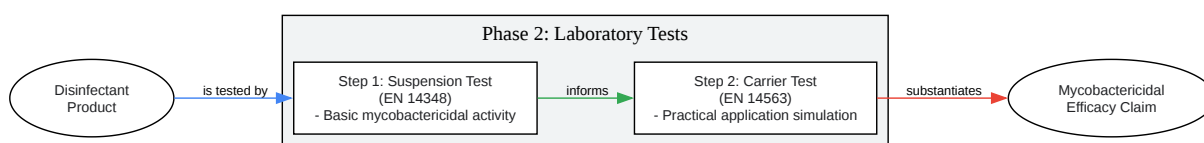


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Caption: Workflow for manual mycobacterial disinfection of instruments.

Logical Relationship of Efficacy Testing Standards

This diagram shows the relationship between the two primary European standards for determining mycobactericidal efficacy.



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Caption: Relationship between EN 14348 and EN 14563 testing standards.

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